molecular formula C16H20BrN3O2 B3900630 1-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione

1-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione

Cat. No. B3900630
M. Wt: 366.25 g/mol
InChI Key: HDDFJNXJCSAWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as BRL-15572, is a pharmacological compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidinedione derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 1-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood and behavior. By blocking the dopamine D3 receptor, this compound may help to regulate the levels of dopamine in the brain, which can have a positive effect on mood and behavior.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and behavior. It has also been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is that it has a high degree of selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for the study of 1-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione. One potential direction is the development of more selective and potent compounds that target the dopamine D3 receptor. Another potential direction is the study of the long-term effects of this compound on the central nervous system and its potential use in the treatment of various neurological disorders. Additionally, the study of the interaction between this compound and other neurotransmitter systems may provide insights into the complex regulation of mood and behavior.

Scientific Research Applications

1-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to have a positive effect on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-2-18-7-9-19(10-8-18)14-11-15(21)20(16(14)22)13-5-3-12(17)4-6-13/h3-6,14H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDFJNXJCSAWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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